molecular formula C11H13N3OS B14324980 1-(1,2-Benzothiazol-3-yl)-3-propylurea CAS No. 104121-45-1

1-(1,2-Benzothiazol-3-yl)-3-propylurea

Cat. No.: B14324980
CAS No.: 104121-45-1
M. Wt: 235.31 g/mol
InChI Key: BXDOHQPDTCTYJG-UHFFFAOYSA-N
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Description

1-(1,2-Benzothiazol-3-yl)-3-propylurea is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-propylurea typically involves the reaction of 1,2-benzothiazole with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Benzothiazol-3-yl)-3-propylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-propylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(1,2-Benzothiazol-3-yl)-3-propylurea can be compared with other benzothiazole derivatives, such as:

    1-(1,2-Benzothiazol-3-yl)-3-isopropylurea: Similar structure but with an isopropyl group instead of a propyl group.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine moiety, known for its antipsychotic properties.

    5-Nitro-1,2-benzothiazol-3-amine: Known for its role in modulating protein aggregation.

Uniqueness: this compound stands out due to its unique combination of the benzothiazole ring and the propylurea moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

104121-45-1

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

1-(1,2-benzothiazol-3-yl)-3-propylurea

InChI

InChI=1S/C11H13N3OS/c1-2-7-12-11(15)13-10-8-5-3-4-6-9(8)16-14-10/h3-6H,2,7H2,1H3,(H2,12,13,14,15)

InChI Key

BXDOHQPDTCTYJG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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